L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)-
Overview
Description
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is a fluorescent amino acid derivative known for its unique properties. This compound is widely used in scientific research due to its ability to act as a fluorescent probe, making it valuable in various biological and chemical studies.
Mechanism of Action
Target of Action
The primary targets of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- are Glutathione S-transferases (GSTs), a superfamily of enzymes present in human tissues . These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
This compound interacts with its targets, the GSTs, in a unique way. It behaves like a suicide inhibitor for GSTs, binding to the H-site and conjugating with GSH to form a complex at the C-4 of the benzoxadiazole ring . This complex is tightly stabilized in the active site of certain GSTs .
Biochemical Pathways
The affected pathway is the glutathione conjugation pathway, which is part of the phase II detoxification system. The compound’s action on this pathway results in the inhibition of GSTs, which can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell .
Pharmacokinetics
It is known that the compound preferentially partitions into the more ordered cholesterol and sphingolipid-enriched microdomain known as a lipid "raft" . This suggests that the compound may have good bioavailability and can effectively reach its target sites within the cell .
Result of Action
The inhibition of GSTs by this compound can lead to an increase in the levels of reactive oxygen species and electrophilic compounds in the cell . This can trigger apoptosis in several human tumor cell lines .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other lipids in the cell membrane can affect the compound’s partitioning into lipid “rafts” and thus its ability to reach its target sites . Additionally, the pH and temperature of the environment can potentially affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- typically involves the nitration of benzoxadiazole followed by its coupling with L-Proline. The reaction conditions often include the use of strong acids and bases to facilitate the nitration and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing automated systems to ensure consistency and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nitro group, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents replace the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substituting agents: Such as halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted benzoxadiazoles or other functionalized derivatives .
Scientific Research Applications
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the study of protein folding and conformational changes.
Medicine: Utilized in imaging techniques to track cellular processes and diagnose diseases.
Industry: Applied in the development of biosensors and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG): Another fluorescent compound used to study glucose uptake in cells.
NBD-Phosphatidylcholine (NBD-PC): A fluorescent lipid analog used in membrane studies.
Uniqueness
L-Proline, 1-(7-nitro-2,1,3-benzoxadiazol-4-yl)- is unique due to its combination of an amino acid and a fluorescent moiety, making it particularly useful in studying protein-related processes. Its ability to integrate into biological systems while providing a fluorescent signal sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDSQYPOCTRRA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554253 | |
Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81432-12-4 | |
Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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